2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}propanehydrazide
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Overview
Description
2-(4-CHLORO-2-METHYLPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound with a unique structure that combines phenoxy, hydrazide, and sugar moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine to form the hydrazide derivative.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with a sugar-derived aldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazide moieties.
Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.
Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include amines or reduced hydrazide derivatives.
Substitution: Products will vary depending on the nucleophile used but may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The phenoxy and hydrazide moieties may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sugar moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLORO-2-METHYLPHENOXY)PROPANOIC ACID: Known for its herbicidal properties.
2-(4-CHLORO-2-METHYLPHENOXY)-2’-ETHYLACETANILIDE: Used in various chemical applications.
2-(4-CHLORO-2-METHYLPHENOXY)-2’-METHYLACETANILIDE: Another related compound with similar chemical properties.
Properties
Molecular Formula |
C23H27ClN2O8 |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C23H27ClN2O8/c1-12-9-15(24)5-8-17(12)32-13(2)22(31)26-25-10-14-3-6-16(7-4-14)33-23-21(30)20(29)19(28)18(11-27)34-23/h3-10,13,18-21,23,27-30H,11H2,1-2H3,(H,26,31)/b25-10+/t13?,18-,19-,20+,21-,23-/m1/s1 |
InChI Key |
WAELFWPRCUOKPX-QQUTUACUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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